3-Amino-3-(pyridin-3-yl)propanoic acid 3-Amino-3-(pyridin-3-yl)propanoic acid
Brand Name: Vulcanchem
CAS No.: 62247-21-6
VCID: VC21539505
InChI: InChI=1S/C12H16N2O4/c13-7-6-10(11(15)16)14-12(17)18-8-9-4-2-1-3-5-9/h1-5,10H,6-8,13H2,(H,14,17)(H,15,16)/t10-/m0/s1
SMILES: C1=CC=C(C=C1)COC(=O)NC(CC[NH3+])C(=O)[O-]
Molecular Formula: C12H16N2O4
Molecular Weight: 252.27 g/mol

3-Amino-3-(pyridin-3-yl)propanoic acid

CAS No.: 62247-21-6

Cat. No.: VC21539505

Molecular Formula: C12H16N2O4

Molecular Weight: 252.27 g/mol

* For research use only. Not for human or veterinary use.

3-Amino-3-(pyridin-3-yl)propanoic acid - 62247-21-6

CAS No. 62247-21-6
Molecular Formula C12H16N2O4
Molecular Weight 252.27 g/mol
IUPAC Name (2S)-4-azaniumyl-2-(phenylmethoxycarbonylamino)butanoate
Standard InChI InChI=1S/C12H16N2O4/c13-7-6-10(11(15)16)14-12(17)18-8-9-4-2-1-3-5-9/h1-5,10H,6-8,13H2,(H,14,17)(H,15,16)/t10-/m0/s1
Standard InChI Key KXMSCBRTBLPGIN-JTQLQIEISA-N
Isomeric SMILES C1=CC=C(C=C1)COC(=O)N[C@@H](CC[NH3+])C(=O)[O-]
SMILES C1=CC=C(C=C1)COC(=O)NC(CC[NH3+])C(=O)[O-]
Canonical SMILES C1=CC=C(C=C1)COC(=O)NC(CC[NH3+])C(=O)[O-]

Chemical Structure and Properties

Molecular Structure

3-Amino-3-(pyridin-3-yl)propanoic acid features a central carbon atom (C-3) that connects three key structural components: an amino group (NH₂), a methylene group linked to a carboxylic acid (CH₂COOH), and a pyridine ring at position 3. This arrangement creates a chiral center at C-3, resulting in potential stereoisomers. The pyridine ring introduces additional functionality through its nitrogen atom, which can act as a hydrogen bond acceptor and participate in coordination chemistry .

The molecular formula of this compound is C₈H₁₀N₂O₂, with a molecular weight of 166.18 g/mol as calculated for the base structure . The structural arrangement can be visualized as a β-alanine derivative where the α-hydrogen has been replaced by a pyridin-3-yl group.

Structural FeatureDescription
Core StructureBeta-amino acid scaffold
Functional GroupsPrimary amine, carboxylic acid, pyridine
Chiral CenterC-3 (carbon bearing amino group)
Aromatic ComponentPyridine ring at position 3
Molecular FormulaC₈H₁₀N₂O₂
Molecular Weight166.18 g/mol
PropertyValue/DescriptionSource
Physical StatePresumed solid at room temperature-
SolubilityExpected to be soluble in water and polar solvents-
Acid-Base BehaviorAmphoteric (contains both acidic and basic groups)-
Melting PointNot specified in search results-
Boiling PointNot specified in search results-
pKa valuesNot specified (expected multiple pKa values for carboxylic acid, amino group, and pyridine nitrogen)-

The compound's reactivity profile is characterized by:

  • Nucleophilic reactions at the amino group (acylation, alkylation)

  • Esterification or amidation at the carboxylic acid position

  • Potential for hydrogen bonding through multiple sites

  • Coordination chemistry involving the pyridine nitrogen

  • Acid-base reactions due to the presence of both acidic and basic functional groups

Isomers and Stereochemistry

The stereogenic center at C-3 gives rise to two possible stereoisomers: (S)-3-Amino-3-(pyridin-3-yl)propanoic acid and (R)-3-Amino-3-(pyridin-3-yl)propanoic acid. The search results provide specific information about the (S) isomer with CAS number 129043-04-5 .

IsomerCAS NumberIUPAC NameChemical Identifiers
(S) Isomer129043-04-5(3S)-3-amino-3-pyridin-3-ylpropanoic acidInChI=1S/C8H10N2O2/c9-7(4-8(11)12)6-2-1-3-10-5-6/h1-3,5,7H,4,9H2,(H,11,12)/t7-/m0/s1
(R) IsomerNot specified in search results(3R)-3-amino-3-pyridin-3-ylpropanoic acidNot specified in search results

The stereochemistry significantly influences the compound's biological activity and interactions with chiral environments such as enzymes and receptors. Different stereoisomers may exhibit different potencies, mechanisms of action, or even entirely different biological effects.

Synthesis Methods

Synthetic ApproachKey StepsPotential Advantages
Carboxylic Acid DerivatizationStarting with pyridine-3-carboxylic acid, conversion to amide, further transformationsReadily available starting materials
Michael AdditionAddition to unsaturated systems followed by functionalizationPotentially stereoselective
Strecker-Type SynthesisFormation of amino nitriles followed by hydrolysisVersatile approach for amino acid synthesis
Chiral Auxiliary MethodsUse of chiral auxiliaries to control stereochemistryHigh stereoselectivity

The choice of synthetic method would depend on factors such as desired stereoselectivity, scale of synthesis, available starting materials, and required purity of the final product.

Green Chemistry Approaches

Recent trends in organic synthesis emphasize environmentally friendly methods that reduce waste, energy consumption, and the use of hazardous reagents. The search results mention alum (KAl(SO₄)₂·12H₂O) as a catalyst for synthesizing related compounds containing pyridin-3-yl groups .

Alum is described as an "inexpensive, efficient, and nontoxic catalyst" used for the synthesis of 2-[3-amino-5-methyl-5-(pyridin-3-yl)-1,5-dihydro-4H-1,2,4-triazol-4-yl]propanoic acid derivatives . While this specific catalyst is mentioned for triazole derivatives rather than our target compound, similar green chemistry approaches might be applicable for the synthesis of 3-Amino-3-(pyridin-3-yl)propanoic acid or its derivatives.

These green chemistry approaches offer several advantages:

  • Reduced environmental impact through the use of non-toxic catalysts

  • Potential for improved atom economy and reduced waste generation

  • Lower energy requirements

  • Simpler reaction conditions and workup procedures

  • Cost efficiency due to inexpensive catalysts and reagents

Biological Activity and Applications

Pharmacological Properties

Compounds with similar structural features have been investigated for their potential role in enzyme inhibition and protein binding studies, particularly in contexts related to neurological disorders due to structural similarity to neurotransmitters. The presence of the pyridine ring, carboxylic acid, and amino group provides multiple potential binding sites for interactions with biological targets.

Potential ActivityStructural BasisPossible Mechanism
Enzyme InhibitionAmino acid structure, potential binding to enzyme active sitesCompetitive or non-competitive inhibition
Receptor InteractionsMultiple binding sites (pyridine nitrogen, amino group, carboxyl group)Agonist or antagonist activity
Neurological EffectsStructural similarity to certain neurotransmittersModulation of neurotransmitter systems

Related compounds have been investigated as integrin antagonists, specifically targeting the αvβ3 receptor . Integrins are cell adhesion receptors involved in various biological processes, including cell migration, proliferation, and survival. Antagonists of these receptors have potential applications in cancer therapy, angiogenesis inhibition, and treatment of inflammatory conditions.

Research Applications

3-Amino-3-(pyridin-3-yl)propanoic acid has several potential applications in research contexts:

Application AreaPotential UseRelevance
Medicinal ChemistryBuilding block for drug synthesisIntroduces both amino acid functionality and heterocyclic component
Peptide ScienceNon-proteinogenic amino acid for peptide modificationCan alter conformational properties and binding characteristics of peptides
Biochemical ResearchProbe for enzyme mechanisms and binding studiesStructural similarity to natural substrates with modified properties
Material ScienceMonomer for specialized polymersMultiple functional groups available for polymerization and cross-linking

The search results mention that related malonamide derivatives have been investigated as αvβ3 antagonists with potential applications in vitronectin interaction studies . This suggests that 3-Amino-3-(pyridin-3-yl)propanoic acid or its derivatives might have applications in research areas where integrin function is relevant, such as cancer, osteoporosis, or inflammatory disorders.

Related Compounds and Structure-Activity Relationships

Several structurally related compounds are mentioned in the search results, providing context for understanding structure-activity relationships and how structural modifications might affect the properties of 3-Amino-3-(pyridin-3-yl)propanoic acid.

CompoundCAS NumberMolecular FormulaMolecular WeightKey Structural Difference
3-Amino-3-{pyrazolo[1,5-a]pyridin-3-yl}propanoic acid1555940-80-1C₁₀H₁₁N₃O₂205.21 g/molContains fused pyrazolopyridine ring system instead of simple pyridine
(3R)-3-amino-3-(4-methylpyridin-3-yl)propanoic acidNot specifiedNot specified~180.20 g/molMethyl group at position 4 of pyridine ring, R stereochemistry
2-[3-Amino-5-methyl-5-(pyridin-3-yl)-1,5-dihydro-4H-1,2,4-triazol-4-yl]propanoic acidNot specifiedNot specifiedNot specifiedIncorporation of pyridin-3-yl group into a triazole ring system

These structural variations can significantly impact:

For example, the addition of a methyl group to the pyridine ring, as in (3R)-3-amino-3-(4-methylpyridin-3-yl)propanoic acid, could alter the electronic properties of the ring, potentially affecting hydrogen bonding and binding interactions. Similarly, the incorporation of the pyridine into more complex ring systems, as seen in the other related compounds, could constrain the conformational flexibility and create unique three-dimensional binding surfaces.

Current Research Trends and Future Directions

Research AreaCurrent FocusFuture Potential
Synthetic MethodologyDevelopment of efficient and green synthesis approachesMore scalable, stereoselective, and environmentally friendly synthesis routes
Receptor AntagonistsInvestigation as αvβ3 antagonists and other receptor-targeting compoundsDevelopment of targeted therapies for relevant disorders
Structure-Activity StudiesSynthesis and evaluation of various derivativesOptimized compounds with enhanced activity and selectivity
Medicinal ApplicationsExploration of potential therapeutic applicationsDevelopment of drug candidates for specific indications

The search results specifically mention the development of novel malonamide derivatives as αvβ3 antagonists, with investigations into their effects on vitronectin interaction with αvβ3 . This research direction suggests potential applications in areas such as cancer therapy, where integrin inhibition may affect tumor growth and metastasis.

Additionally, the development of green chemistry approaches, such as the use of alum as a catalyst for the synthesis of related compounds , indicates a trend toward more sustainable and environmentally friendly synthetic methods.

Future research might focus on:

  • More detailed characterization of the physicochemical and biological properties of both stereoisomers

  • Comprehensive structure-activity relationship studies to identify optimal substitution patterns

  • Development of more efficient and stereoselective synthetic routes

  • Investigation of potential applications in pharmaceutical development, particularly in areas related to neurological disorders or cancer therapy

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